what is the structure of benzyl carbamate
what is the structure of benzyl carbamate
An In-depth Technical Guide to the Structure and Chemistry of Benzyl (B1604629) Carbamate (B1207046)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl carbamate (Cbz-NH₂), the benzyl ester of carbamic acid, is a pivotal molecule in organic synthesis, primarily recognized for its role as a precursor to the benzyloxycarbonyl (Cbz or Z) protecting group. This group is fundamental in peptide synthesis and the preparation of complex amines due to its stability and selective cleavage conditions. This technical guide provides a comprehensive overview of the molecular structure of benzyl carbamate, supported by quantitative physicochemical and spectroscopic data. Furthermore, it details a standard experimental protocol for its synthesis and illustrates its core chemical transformations, including its application in amine protection, through structured diagrams.
Molecular Structure of Benzyl Carbamate
Benzyl carbamate, with the chemical formula C₈H₉NO₂, is an organic compound that integrates a benzyl group, an ester linkage, and a terminal amino group.[1][2] Structurally, it is the ester formed from benzyl alcohol and carbamic acid.[2] The molecule consists of a central carbamate moiety (-O-C(=O)-N-), which is flanked by a phenylmethyl (benzyl) group on the oxygen atom and two hydrogen atoms on the nitrogen atom.
The key functional groups are:
-
Benzyl Group (C₆H₅CH₂-) : Provides steric bulk and influences the molecule's solubility in organic solvents. The aromatic ring's electron system is a key feature.
-
Carbamate Group (-O(C=O)NH₂) : A planar functional group due to resonance between the nitrogen lone pair and the carbonyl group. This planarity is a critical aspect of its chemical behavior.
The presence of both a hydrogen-bond donor (-NH₂) and acceptors (the carbonyl and ester oxygens) allows for the formation of intermolecular hydrogen bonds, contributing to its crystalline solid state at room temperature.[1][3]
Caption: Chemical structure of benzyl carbamate.
Physicochemical and Spectroscopic Data
Quantitative data for benzyl carbamate is summarized below, providing key identifiers and characteristic properties for laboratory use.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 621-84-1 | [2][4] |
| Molecular Formula | C₈H₉NO₂ | [2][4] |
| Molecular Weight | 151.165 g/mol | [2][4] |
| InChIKey | PUJDIJCNWFYVJX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N | [2][4] |
| Physical Properties | ||
| Appearance | White to off-white crystalline solid/flakes | [1][5] |
| Melting Point | 86-89 °C | [6] |
| Solubility | Moderately soluble in water, soluble in organic solvents | [2] |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, CDCl₃) | [7] | |
| δ 7.56 - 7.39 (m, 5H) | Aromatic protons (C₆H₅) | [7] |
| δ 5.11 (s, 2H) | Methylene protons (-CH₂-) | [7] |
| δ 4.91 (br s, 2H) | Amine protons (-NH₂) | [7] |
| IR (KBr, cm⁻¹) | [7] | |
| 3422-3332 | N-H stretching | [7] |
| 1694 | C=O (carbonyl) stretching | [7] |
| 1610 | N-H bending | [7] |
| 1346 | C-N stretching | [7] |
| 1068 | C-O stretching | [7] |
Experimental Protocols
Synthesis of Benzyl Carbamate via Benzyl Chloroformate and Ammonia (B1221849)
This protocol is a widely cited and reliable method for the laboratory-scale preparation of benzyl carbamate.[5][8][9]
Materials and Equipment:
-
Benzyl chloroformate (Cbz-Cl)
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Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (Ammonia water, ~28-30%)
-
Deionized water
-
Ice bath
-
Three-necked round-bottom flask
-
Overhead stirrer
-
Dropping funnel
-
Reflux condenser with a gas adapter
-
Büchner funnel and filter flask
-
Beakers and standard laboratory glassware
Procedure:
-
Setup: Equip a three-necked round-bottom flask with an overhead stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath to maintain a low temperature.
-
Reaction Initiation: Charge the flask with concentrated aqueous ammonium hydroxide.
-
Addition of Reagent: While vigorously stirring the ammonia solution under ice-bath cooling, add benzyl chloroformate dropwise from the dropping funnel over a period of approximately 30 minutes. A white precipitate will form.[8]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at low temperature.[8]
-
Isolation: Isolate the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with a generous amount of cold deionized water to remove unreacted ammonia and ammonium salts.
-
Drying: Dry the washed product in air or in a vacuum desiccator to yield benzyl carbamate as a white solid.
-
Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene.[5][8]
Caption: Synthesis workflow for benzyl carbamate.
Application in Amine Protection
Benzyl carbamate itself is a stable compound, but its derivative, the benzyloxycarbonyl (Cbz or Z) group, is a cornerstone of amine protection strategy in multi-step organic synthesis.[10] The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl), not benzyl carbamate directly. However, understanding benzyl carbamate provides insight into the structure of the resulting protected amine. The deprotection of a Cbz-protected amine regenerates the free amine.
Logical Relationship: Protection and Deprotection
-
Protection Step: A primary or secondary amine reacts with an activating agent like benzyl chloroformate to form a Cbz-protected amine (a substituted benzyl carbamate).
-
Deprotection Step: The Cbz group is cleaved under specific conditions to release the free amine, toluene, and carbon dioxide. A common and mild method is catalytic hydrogenation.[10][11]
Caption: The Cbz protection and deprotection cycle.
References
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- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
